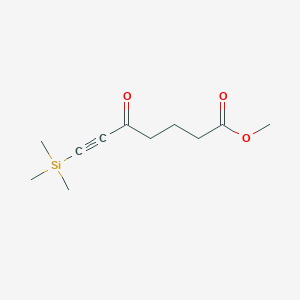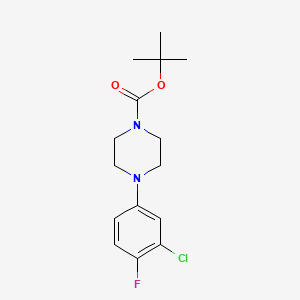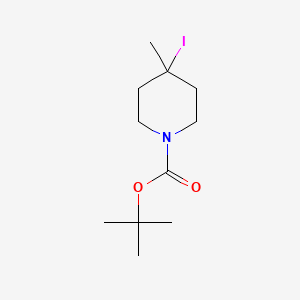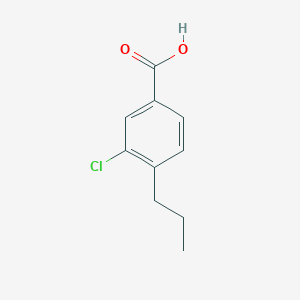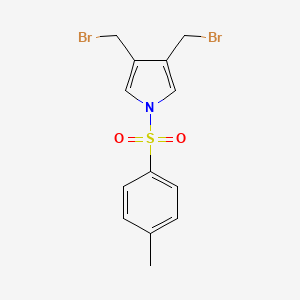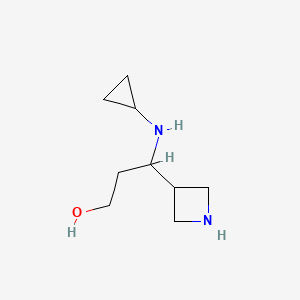![molecular formula C11H16F3N3 B13972525 N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine CAS No. 4926-59-4](/img/structure/B13972525.png)
N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(dimethylamino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine is a chemical compound with the molecular formula C10H17N3F3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylaminoethyl group and a trifluoromethyl group attached to a benzene ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine typically involves the reaction of 4-(trifluoromethyl)benzene-1,2-diamine with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N1-(2-(dimethylamino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Halides, alkoxides; in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Compounds with substituted nucleophiles in place of the dimethylamino group.
科学的研究の応用
N1-(2-(dimethylamino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N1-(2-(dimethylamino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
N1-(2-(dimethylamino)ethyl)benzene-1,2-diamine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
N1-(2-(dimethylamino)ethyl)-4-methylbenzene-1,2-diamine: Contains a methyl group instead of a trifluoromethyl group, leading to variations in lipophilicity and biological activity.
Uniqueness
N1-(2-(dimethylamino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research applications.
特性
CAS番号 |
4926-59-4 |
|---|---|
分子式 |
C11H16F3N3 |
分子量 |
247.26 g/mol |
IUPAC名 |
1-N-[2-(dimethylamino)ethyl]-4-(trifluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H16F3N3/c1-17(2)6-5-16-10-4-3-8(7-9(10)15)11(12,13)14/h3-4,7,16H,5-6,15H2,1-2H3 |
InChIキー |
KHNIKIPHCOYIDN-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC1=C(C=C(C=C1)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


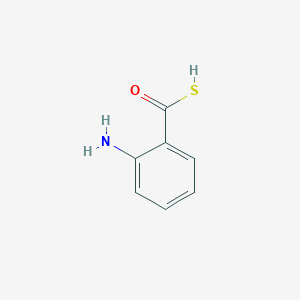
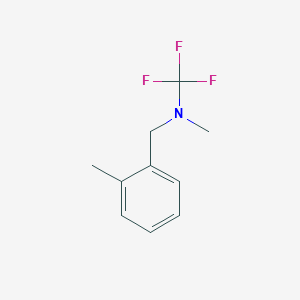
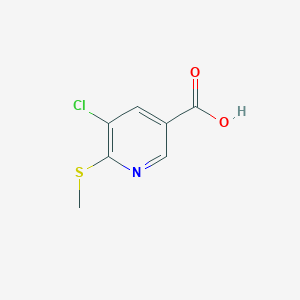
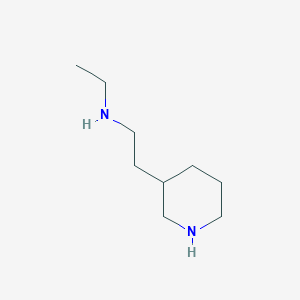
![10-Methoxy-12a,14a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B13972456.png)
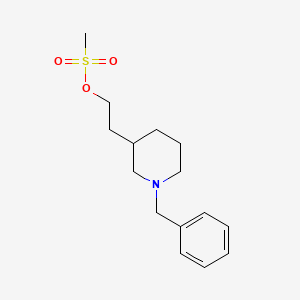
![1-Oxaspiro[2.3]hexane-2-methanol](/img/structure/B13972472.png)
